

2,6-Difluorobenzyl chloride CAS number 697-73-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorobenzyl chloride

Cat. No.: B1330475

[Get Quote](#)

An In-depth Technical Guide to **2,6-Difluorobenzyl Chloride** (CAS: 697-73-4)

This guide provides a comprehensive overview of **2,6-Difluorobenzyl chloride**, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

2,6-Difluorobenzyl chloride is a white to light yellow crystalline powder or solid at room temperature.^{[1][2]} It is valued in organic synthesis for its reactive chloromethyl group, which is further activated by the electron-withdrawing effects of the two fluorine atoms on the benzene ring.

Physical and Chemical Properties

The key physicochemical properties of **2,6-Difluorobenzyl chloride** are summarized in the table below.

Property	Value	Source(s)
CAS Number	697-73-4	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ ClF ₂	[1] [2] [3]
Molecular Weight	162.56 g/mol	[1] [2] [3] [4]
Appearance	White to light yellow crystal powder/solid	[1] [2] [3]
Melting Point	34-40 °C	[1] [2] [4] [5]
Boiling Point	172-173 °C	[1] [2]
Density	~1.273 g/cm ³ (estimate)	[1]
Flash Point	151 °F (66.1 °C)	[1]
Refractive Index	1.456	[1]
Vapor Pressure	0.0407 mmHg at 25°C	[1]
Solubility	Soluble in Chloroform, Acetone, DMSO, DMF. Slightly soluble in Methanol. Insoluble in water.	[1] [6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **2,6-Difluorobenzyl chloride**.

Spectrum	Experimental Details
Infrared (IR)	Technique: Melt (Crystalline). Instrument: Bruker Tensor 27 FT-IR. [7]
Raman	Technique: FT-Raman. Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer. [7]

Safety and Handling

2,6-Difluorobenzyl chloride is a corrosive and lachrymatory compound that requires careful handling in a controlled laboratory environment.[1][3]

GHS Hazard Information

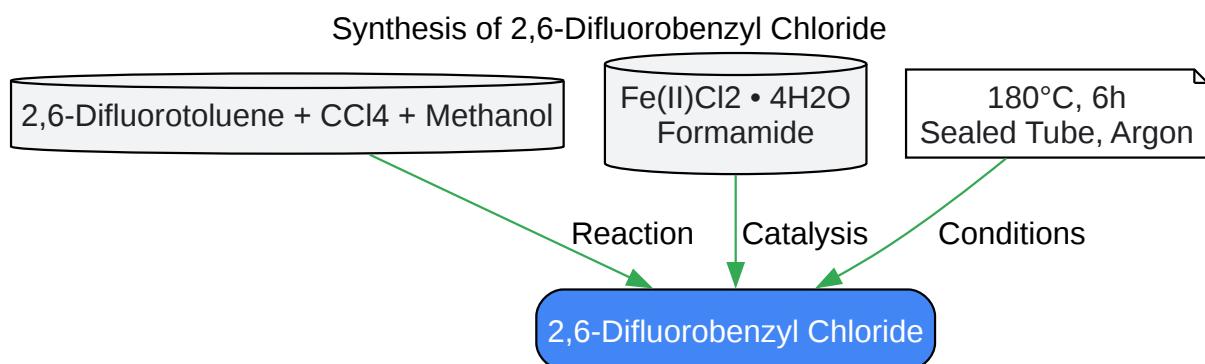
Pictogram	GHS05 (Corrosion)[4][7]
Signal Word	Danger[3][4]
Hazard Statements	H314: Causes severe skin burns and eye damage.[4][7]
Precautionary Statements	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[4]

Handling and Storage

- Handling: Use in a well-ventilated area with personal protective equipment (eyeshields, faceshield, gloves, respirator).[3][4] Avoid contact with skin, eyes, and clothing.[3]
- Storage: Store in a cool, dark place in a tightly closed, corrosion-resistant container under an inert atmosphere.[1][3][5] The recommended storage temperature is room temperature or between 10°C - 25°C.[1][5]

Synthesis and Reactivity

2,6-Difluorobenzyl chloride is a versatile building block, primarily due to the reactivity of the benzylic chloride.[8]

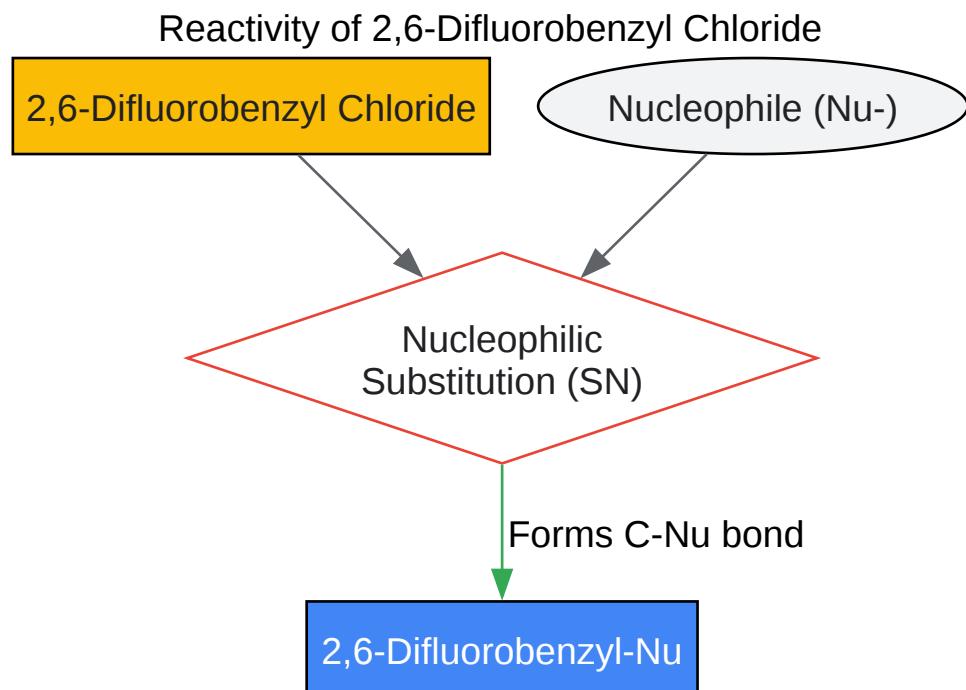

General Synthesis

A common industrial synthesis method involves the reaction of gaseous chlorine with 2,6-difluorotoluene.[1][6] An alternative laboratory-scale synthesis has also been described.

Experimental Protocol: Synthesis via Iron Catalysis[9][10]

A method for producing difluorobenzyl chlorides involves the reaction of a difluorotoluene with carbon tetrachloride in the presence of a catalyst and specific reagents.

- Reagents & Ratios: The optimal ratio of [Fe catalyst] : [Formamide] : [Difluorotoluene] : [CCl₄] : [Methanol] is cited as 1:50:100:200:50.[10]
- Reaction Conditions: The synthesis is conducted in a sealed autoclave under an inert argon atmosphere.[10] The mixture is heated to 180°C for 6 hours.[10]
- Outcome: This chemoselective reaction yields difluorobenzyl chloride at 18-37%. [10] The presence of both the iron catalyst and alcohol is essential for the reaction to proceed.[10]



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-Difluorobenzyl Chloride**.

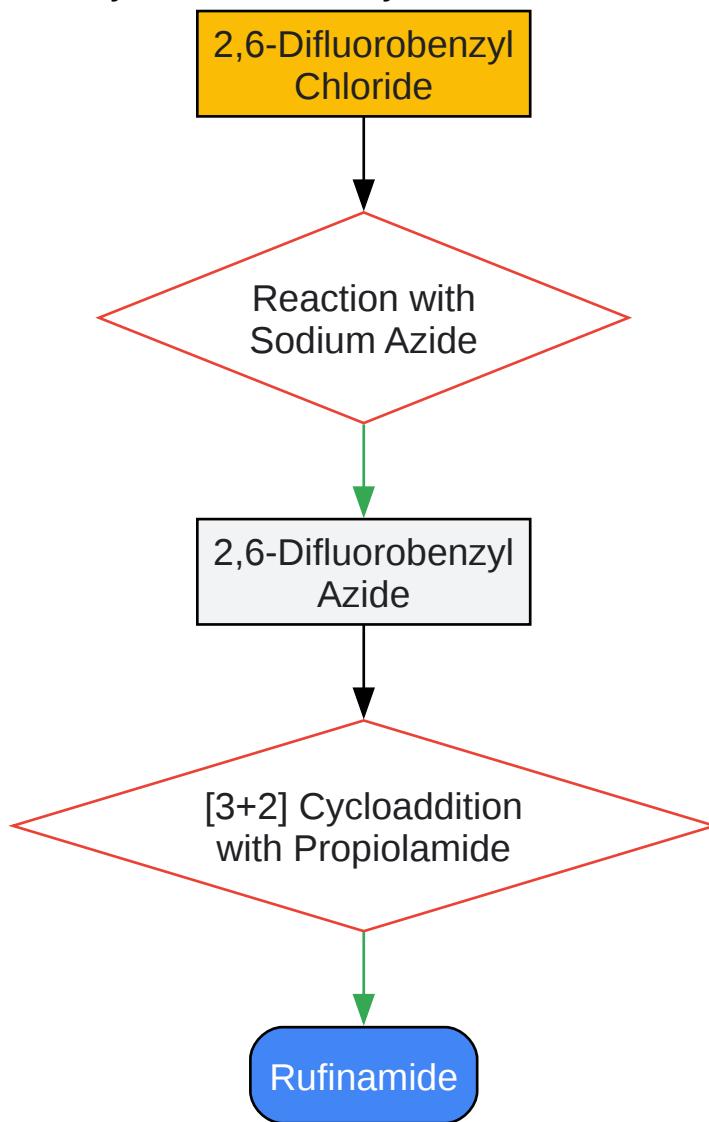
Chemical Reactivity

The benzylic chloride is highly susceptible to nucleophilic substitution, making it a valuable electrophile for introducing the 2,6-difluorobenzyl moiety into target molecules. This reactivity is central to its application in pharmaceuticals and agrochemicals.[8][11]

[Click to download full resolution via product page](#)

Caption: General Reactivity via Nucleophilic Substitution.

Applications in Drug Development


2,6-Difluorobenzyl chloride is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and potency.[2][12]

Intermediate for Rufinamide

The most prominent application of **2,6-Difluorobenzyl chloride** is as a starting material for the synthesis of Rufinamide.[1][6][10] Rufinamide is an antiepileptic drug used for treating seizures associated with Lennox-Gastaut syndrome.[1][10]

The synthesis pathway involves the reaction of **2,6-difluorobenzyl chloride** to form an azide, followed by a cycloaddition reaction to create the triazole ring characteristic of Rufinamide.

Synthesis Pathway of Rufinamide

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of Rufinamide.

Broader Pharmaceutical and Agrochemical Use

Beyond Rufinamide, this compound serves as a building block for various fluorinated APIs and drug candidates, including those for anticancer, cardiovascular, and CNS-active drug research. [2][8] It is also used in the development of agrochemicals like pesticides and herbicides, where fluorine substitution can improve efficacy.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2,6-Difluorobenzyl chloride 97 697-73-4 [sigmaaldrich.com]
- 5. 2,6-Difluorobenzyl chloride | 697-73-4 | FD03441 [biosynth.com]
- 6. 2,6-Difluorobenzyl chloride | 697-73-4 [chemicalbook.com]
- 7. 2,6-Difluorobenzyl chloride | C7H5ClF2 | CID 581570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. 2,6-Difluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]
- 11. nbanno.com [nbanno.com]
- 12. pharmaoffer.com [pharmaoffer.com]
- To cite this document: BenchChem. [2,6-Difluorobenzyl chloride CAS number 697-73-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330475#2-6-difluorobenzyl-chloride-cas-number-697-73-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com